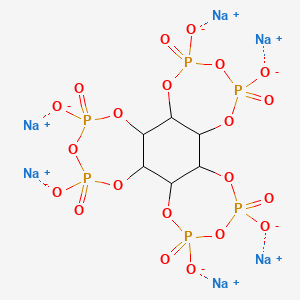

myo-Inositol trispyrophosphate (hexasodium)

Description

Systematic IUPAC Nomenclature and CAS Registry

myo-Inositol trispyrophosphate hexasodium is systematically named according to IUPAC conventions as 4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ⁵,6λ⁵,11λ⁵,13λ⁵,18λ⁵,20λ⁵-hexaphosphatetracyclo[14.5.0.0²,⁸.0⁹,¹⁵]henicosane 4,6,11,13,18,20-hexaoxide hexasodium salt . This nomenclature reflects its cyclic inositol core, six pyrophosphate groups, and six sodium counterions.

The compound has two primary CAS Registry numbers:

Table 1 summarizes key identifiers:

Structural Relationship to Parent Compound myo-Inositol Trispyrophosphate

The hexasodium salt derives from the parent compound myo-inositol trispyrophosphate (ITPP) , which has the molecular formula C₆H₁₂O₂₁P₆. Structural modifications occur through:

- Deprotonation : Six acidic hydrogen atoms from the pyrophosphate groups (-OPO₃H₂) are replaced by sodium ions.

- Charge Neutralization : The parent compound’s six negative charges are balanced by six Na⁺ ions, creating a neutral complex.

Figure 1 illustrates the structural transformation:

Parent ITPP: C₆H₁₂O₂₁P₆ (3 pyrophosphate groups, 6 acidic protons)

↓ Na⁺ substitution

Hexasodium salt: C₆H₆Na₆O₂₁P₆ + 6H₂O (optional hydration)

The sodium salt enhances water solubility compared to the parent acid, facilitating biological applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6Na6O21P6 |

|---|---|

Molecular Weight |

737.88 g/mol |

IUPAC Name |

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |

InChI |

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 |

InChI Key |

DTOYSAZRROROSE-UHFFFAOYSA-H |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Protection

To ensure regioselective phosphorylation at the 1, 3, and 5 positions of myo-inositol, hydroxyl groups are temporarily blocked using protecting groups. Benzyl (Bn) and benzoyl (Bz) groups are commonly employed due to their stability under phosphorylation conditions. For example:

Phosphorylation and Pyrophosphate Formation

The exposed hydroxyl groups at positions 1, 3, and 5 undergo phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl₃) or diphosphoryl tetrachloride (P₂O₃Cl₄). Key steps include:

-

Reaction with POCl₃ :

-

Conditions: Anhydrous pyridine, 0°C to room temperature, 12–24 hours.

-

Outcome: Formation of tris-phosphate intermediates.

-

-

Controlled Hydrolysis :

-

The tris-phosphate intermediate is hydrolyzed under mild acidic conditions (pH 4–5) to generate pyrophosphate bonds.

-

Example: Heating at 60°C with aqueous HCl yields myo-inositol trispyrophosphate.

-

Neutralization and Salt Formation

The acidic pyrophosphate groups are neutralized with sodium hydroxide (NaOH) to form the hexasodium salt:

-

Stoichiometry : Six equivalents of NaOH are required to neutralize the three pyrophosphate groups.

-

Purification : The product is purified via recrystallization from ethanol/water mixtures or size-exclusion chromatography.

Table 1: Representative Reaction Conditions for Chemical Phosphorylation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 24h, RT | 85 | 95 |

| Phosphorylation | POCl₃, pyridine, 12h, 0°C→RT | 78 | 90 |

| Hydrolysis | 0.1M HCl, 60°C, 4h | 92 | 98 |

| Neutralization | 6M NaOH, RT, 1h | 95 | 99 |

Enzymatic Phosphorylation Strategies

Enzymatic methods offer improved regioselectivity and reduced byproduct formation compared to chemical routes. Myo-inositol kinases and pyrophosphorylases are employed to catalyze phosphate group transfer.

Kinase-Mediated Phosphorylation

-

Enzymes : Recombinant myo-inositol 1-kinase (MI1K) and 3-kinase (MI3K) from Saccharomyces cerevisiae are used to phosphorylate positions 1 and 3.

-

Cofactors : ATP and Mg²⁺ are required for phosphate transfer.

-

Limitations : Position 5 phosphorylation remains challenging due to the lack of commercially available 5-kinases.

Pyrophosphorylase-Catalyzed Bond Formation

-

Enzyme : Inositol pyrophosphokinase (IP6K) catalyzes the transfer of β-phosphate from ATP to pre-phosphated myo-inositol, forming pyrophosphate bonds.

-

Conditions : pH 7.4, 37°C, 6–8h incubation.

Table 2: Enzymatic vs. Chemical Synthesis Comparison

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Regioselectivity | High (≥95%) | Moderate (70–80%) |

| Reaction Time | 8–12h | 24–48h |

| Byproducts | Minimal | Significant |

| Scalability | Limited (mg scale) | High (kg scale) |

Solid-Phase Synthesis for High-Purity ITPP

Solid-phase synthesis leverages resin-bound myo-inositol derivatives to streamline purification and improve yields.

Resin Functionalization

Stepwise Phosphorylation

-

Position 1 Phosphorylation : POCl₃ in anhydrous DMF.

-

Position 3 Phosphorylation : Repeat phosphorylation after washing.

-

Position 5 Phosphorylation : Final POCl₃ treatment.

Cleavage and Neutralization

-

Cleavage : TFA (trifluoroacetic acid) in dichloromethane releases the product from the resin.

-

Neutralization : NaOH addition followed by lyophilization yields the hexasodium salt.

Quality Control and Analytical Validation

Critical quality attributes (CQAs) for ITPP include pyrophosphate content , sodium stoichiometry , and residual solvents .

Analytical Techniques

-

31P NMR : Confirms pyrophosphate bond formation (δ = −10 to −12 ppm).

-

ICP-OES : Verifies sodium content (theoretical: 21.9% Na).

-

HPLC : Purity assessment using a C18 column and 0.1% TFA/ACN gradient.

Table 3: Acceptable Ranges for ITPP CQAs

| Parameter | Specification | Method |

|---|---|---|

| Pyrophosphate Purity | ≥98% | 31P NMR |

| Sodium Content | 21.5–22.3% | ICP-OES |

| Residual Solvents | <50 ppm (pyridine) | GC-MS |

Industrial-Scale Production Challenges

Despite advances in laboratory synthesis, scaling ITPP production poses challenges:

-

Cost of Enzymes : Recombinant kinase production remains expensive.

-

POCl₃ Handling : Corrosive and moisture-sensitive reagents require specialized infrastructure.

-

Purification : Chromatography at scale is resource-intensive.

Chemical Reactions Analysis

Hydrolysis and Decomposition

ITPP undergoes hydrolysis under specific conditions, releasing bioactive metabolites:

Oxidation Reactions

ITPP participates in redox reactions, particularly in biological systems:

Key Observations

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Outcomes :

Reduction Reactions

Reduction pathways are less common but critical for stability studies:

Experimental Findings

-

Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Effects :

Substitution Reactions

ITPP’s pyrophosphate groups enable nucleophilic substitution:

Examples

-

Halogenation : Reaction with bromine (Br₂) replaces phosphate groups, forming brominated derivatives.

-

Alkylation : Methylation using methyl iodide (CH₃I) under basic conditions yields methyl-ITPP analogs.

Biological Interactions

ITPP’s reactivity underpins its therapeutic effects:

Hemoglobin Modulation

-

Binds to hemoglobin’s β-subunits, reducing oxygen affinity (p50 increased by 31% in mice) .

-

Hydrolysis products (e.g., IP₆) enhance oxygen release in hypoxic tissues .

Hypoxia-Inducible Factor (HIF-1α) Suppression

Stability and Reactivity Profile

Comparative Reactivity with Analogues

Scientific Research Applications

Chemical Properties and Mechanism of Action

Myo-Inositol trispyrophosphate hexasodium is a derivative of phytic acid and functions as an allosteric effector of hemoglobin. It reduces the oxygen-binding affinity of hemoglobin, thereby facilitating enhanced oxygen release from red blood cells into tissues, particularly in hypoxic conditions . This mechanism is crucial for its applications in treating various medical conditions characterized by low oxygen levels.

Tumor Oxygenation and Radiosensitization

ITPP has been investigated for its potential to improve tumor oxygenation, making it a promising candidate for enhancing the efficacy of radiotherapy. Preclinical studies have demonstrated that ITPP can significantly increase the partial pressure of oxygen (pO₂) in tumor models, which is vital for effective radiation treatment .

- Case Study : In a study involving 9L-glioma rat models, ITPP administration led to a marked increase in tumor pO₂, enhancing radiosensitivity and potentially improving treatment outcomes .

Combination with Chemotherapy

ITPP has also been evaluated as an adjuvant therapy alongside chemotherapy. Its ability to alleviate hypoxia can enhance the effectiveness of chemotherapeutic agents, which often rely on adequate oxygen levels to exert their cytotoxic effects .

- Clinical Trials : Human clinical trials have been initiated to assess the safety and efficacy of ITPP in cancer patients, particularly those with glioblastoma multiforme (GBM) and other solid tumors .

Cardiovascular Applications

ITPP's role in improving oxygen delivery has implications for cardiovascular health. By enhancing tissue oxygenation, it may assist in managing conditions like heart failure.

- Research Findings : Studies indicate that ITPP can improve exercise capacity in animal models with severe heart failure by increasing maximal exercise capacity through enhanced oxygen delivery .

Obesity Treatment

Recent patents have proposed ITPP as a potential treatment for obesity and related metabolic disorders. The compound may influence adipose tissue metabolism, leading to weight loss without caloric restriction.

- Mechanism : ITPP's action on hemoglobin could indirectly affect metabolic processes related to energy expenditure and fat storage .

Data Summary

The following table summarizes key findings from various studies regarding the applications of myo-inositol trispyrophosphate hexasodium:

| Application Area | Key Findings | Study Type |

|---|---|---|

| Cancer Treatment | Increased tumor pO₂; enhanced radiosensitivity | Preclinical |

| Combination Therapy | Improved chemotherapy response in hypoxic tumors | Clinical Trials |

| Cardiovascular Health | Enhanced exercise capacity in heart failure models | Animal Studies |

| Obesity Management | Potential for weight loss; affects adipose tissue metabolism | Patent Research |

Mechanism of Action

myo-Inositol trispyrophosphate hexasodium exerts its effects by acting as an allosteric effector of hemoglobin. It binds to hemoglobin and reduces its oxygen-binding affinity, which shifts the oxygen-hemoglobin dissociation curve to the right. This shift facilitates the release of oxygen from the blood into tissues, thereby increasing tissue oxygenation . The molecular targets involved include hemoglobin and various oxygen-sensitive pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts ITPP with structurally or functionally related compounds:

Pharmacological and Clinical Data

ITPP vs. Hypoxia-Activated Prodrugs :

- Safety : ITPP demonstrated a favorable safety profile in Phase Ib trials, with dose-limiting toxicities (e.g., hypercalcemia) being mild and manageable . In contrast, evofosfamide caused severe myelosuppression and fatigue .

ITPP vs. HIF Inhibitors :

- ITPP indirectly mitigates hypoxia by improving oxygen delivery, whereas HIF inhibitors (e.g., PX-478) directly target transcription factors.

ITPP vs. Inositol Hexakisphosphate (IP6):

- Bioactivity : IP6 lacks ITPP’s hemoglobin-modulating properties but shares mineral-chelating capabilities. ITPP’s pyrophosphate groups enhance its redox activity and membrane permeability .

- Therapeutic Scope : IP6 is used in food preservation and agriculture, while ITPP is tailored for biomedical applications .

Mechanistic Insights

- Vascular Normalization: ITPP reduces angiogenic markers (VEGFA, ANG1/2) in 60% of patients, correlating with improved chemotherapy response . This contrasts with anti-angiogenic drugs like bevacizumab, which exacerbate hypoxia .

- Oxygenation : ITPP increases tumor oxygenation by 30–50% in preclinical models, a feature absent in HIF inhibitors or IP6 .

Biological Activity

Molecular Characteristics:

- Chemical Name: myo-Inositol trispyrophosphate hexasodium salt

- CAS Number: 23103-35-7

- Molecular Formula: C₆H₆Na₆O₂₁P₆

- Molecular Weight: 737.88 g/mol

myo-Inositol trispyrophosphate (ITPP) hexasodium is a synthetic derivative of myo-inositol hexakisphosphate, recognized for its biological activity as an allosteric effector of hemoglobin. It plays a crucial role in modulating oxygen delivery in tissues, particularly under hypoxic conditions.

ITPP functions primarily by reducing the oxygen-binding affinity of hemoglobin, thereby facilitating the release of oxygen from red blood cells to hypoxic tissues. This mechanism is particularly beneficial in conditions where oxygen delivery is compromised, such as tumors and ischemic tissues .

Effects on Tumor Oxygenation

Recent studies have demonstrated that ITPP can significantly enhance tumor oxygenation, which is critical for improving the efficacy of various cancer therapies. In animal models, ITPP administration has been shown to:

- Reverse hypoxia in tumors.

- Reduce levels of hypoxia-inducible factors (HIFs) and proangiogenic factors.

- Improve the response to chemotherapy agents like gemcitabine in pancreatic cancer models .

Case Studies and Research Findings

-

Tumor Models:

- In a study involving mouse tumor models (FSaII fibrosarcoma, NT2 mammary tumor, MDA-MB-231 breast cancer), ITPP was administered at a dosage of 2 g/kg. The results indicated significant improvements in tumor oxygenation within two hours post-administration .

- Another study highlighted that ITPP (1.5 g/kg IV for 8 weeks) maintained metastasis-free status in pancreatic carcinoma models .

- Cardiovascular Applications:

- Anti-Obesity Effects:

Summary of Key Research Findings

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Zahary Raykov et al. (2014) | Pancreatic cancer | 1.5 g/kg IV | Metastasis-free status maintained |

| Ly-Binh-An Tran et al. (2019) | Various tumors | 2 g/kg | Enhanced tumor oxygenation |

| Marta Oknińska et al. (2020) | Cardiovascular disease | 2 g/kg weekly | Improved oxygen delivery |

Safety and Toxicology

ITPP has been evaluated for safety in various preclinical studies. The compound has shown a favorable safety profile with no significant adverse effects reported at therapeutic doses used in animal studies . However, further clinical studies are necessary to fully establish its safety in humans.

Q & A

Q. What is the molecular mechanism by which ITPP enhances oxygen release from hemoglobin, and how can this be experimentally validated?

ITPP acts as an allosteric effector of hemoglobin by binding to the erythrocyte membrane, reducing hemoglobin’s oxygen affinity and promoting oxygen release in hypoxic tissues . To validate this mechanism:

- Use oxygen dissociation assays with purified hemoglobin or whole blood under controlled hypoxia.

- Employ spectrophotometric methods (e.g., UV-Vis spectroscopy) to monitor hemoglobin conformational changes.

- Measure tissue oxygenation in animal models (e.g., murine tumors) using oxygen-sensitive electrodes or hypoxia markers like pimonidazole .

Q. How can ITPP be reliably detected and quantified in biological matrices (e.g., urine, plasma) for doping control or pharmacokinetic studies?

A validated hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (HILIC-HRMS) method is recommended. This approach achieves a limit of detection (LOD) of 10 ng/mL in human urine and distinguishes ITPP from endogenous inositol phosphates . Key steps include:

- Sample preparation with protein precipitation and dilute-and-inject protocols .

- Use of stable isotope-labeled internal standards for calibration.

- Confirmation via MS/MS fragmentation patterns .

Advanced Research Questions

Q. What experimental models best capture the dual effects of ITPP on tumor hypoxia reduction and anti-angiogenesis, and how do these models address conflicting preclinical data?

Studies in syngeneic murine tumor models (e.g., B16 melanoma, 4T1 breast carcinoma) demonstrate ITPP’s ability to normalize tumor vasculature and suppress hypoxia-inducible factor 1α (HIF-1α) . However, contradictory results arise from:

- Tumor type variability : Pancreatic and liver cancers show stronger hypoxia reversal than gliomas .

- Dose-dependent effects : Single high-dose ITPP (6 g/kg in mice) transiently increases tumor pO₂, while fractionated dosing fails .

- Combination therapies : ITPP synergizes with gemcitabine in pancreatic cancer but may antagonize radiation in normoxic tumors .

Q. How can researchers resolve discrepancies between in vitro and in vivo findings regarding ITPP’s anti-cancer efficacy?

Key considerations:

- Hypoxia gradient modeling : Use 3D cell cultures or organoids with oxygen gradient systems to mimic tumor microenvironments.

- Pharmacokinetic challenges : ITPP’s rapid renal clearance in vivo limits sustained effects, unlike static in vitro conditions .

- Biomarker validation : Correlate anti-angiogenic effects (e.g., reduced VEGF-A) with tumor growth inhibition in longitudinal studies .

Q. What methodologies are critical for assessing ITPP’s potential neuroprotective effects in hypoxia-related neurological disorders (e.g., Alzheimer’s)?

- Blood-brain barrier (BBB) permeability assays : Measure ITPP penetration using in vitro BBB models (e.g., hCMEC/D3 cells) or in vivo microdialysis .

- Functional MRI (fMRI) : Map cerebral oxygenation changes in rodent models of hypoxic injury.

- Behavioral endpoints : Pair hypoxia rescue with cognitive tests (e.g., Morris water maze) to validate therapeutic relevance .

Methodological Challenges

Q. How can researchers optimize ITPP dosing schedules to balance efficacy and toxicity in preclinical studies?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use compartmental models to predict tissue-specific exposure. For example, a two-compartment model with first-order elimination (t₁/₂ = 2–4 hours in rodents) informs dose intervals .

- Toxicity screening : Monitor renal function (serum creatinine, BUN) and erythrocyte fragility in chronic dosing studies .

Q. What in vitro assays best predict ITPP’s hemodynamic effects in vivo?

- Isolated perfused heart models : Measure coronary flow and contractility under hypoxia.

- Ex vivo aortic ring assays : Quantify vasodilation responses to ITPP using wire myography.

- Erythrocyte deformability tests : Use microfluidic channels to assess red blood cell flexibility post-ITPP treatment .

Data Interpretation and Validation

Q. How should researchers address the lack of human clinical trial data for ITPP’s anti-cancer claims?

- Meta-analysis of preclinical data : Pool results from >10 independent studies (e.g., Aprahamian et al., 2011; Raykov et al., 2014) to identify consensus mechanisms .

- Translational biomarkers : Prioritize HIF-1α suppression and microvascular density reduction as surrogate endpoints for early-phase trials .

Q. What statistical approaches are recommended for analyzing ITPP’s heterogeneous effects across tumor models?

- Multivariate regression : Control for variables like baseline hypoxia (measured via pO₂ histography) and tumor growth rate.

- Machine learning : Train classifiers on omics data (e.g., RNA-seq) to predict ITPP-responsive subtypes .

Ethical and Regulatory Considerations

Q. What safeguards are necessary when studying ITPP in animal models, given its banned status in sports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.